molecular formula C22H23FN4O3S B11271351 4-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine

4-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine

Cat. No.: B11271351
M. Wt: 442.5 g/mol
InChI Key: DDNXLXSEDSOMLA-UHFFFAOYSA-N
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Description

4-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethoxybenzenesulfonyl group and a fluorophenyl group. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine typically involves multiple steps. One common method involves the reaction of 4-fluorobenzaldehyde with ethoxybenzenesulfonyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with piperazine and a pyrimidine derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

4-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The compound can interfere with cellular pathways such as the NF-kB inflammatory pathway, which is involved in inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-(7,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-2-yl)morpholine
  • 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
  • 4-(1-Piperazinyl)aniline

Uniqueness

4-[4-(4-Ethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both ethoxybenzenesulfonyl and fluorophenyl groups enhances its potential as a versatile compound for various applications .

Properties

Molecular Formula

C22H23FN4O3S

Molecular Weight

442.5 g/mol

IUPAC Name

4-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-(4-fluorophenyl)pyrimidine

InChI

InChI=1S/C22H23FN4O3S/c1-2-30-19-7-9-20(10-8-19)31(28,29)27-13-11-26(12-14-27)22-15-21(24-16-25-22)17-3-5-18(23)6-4-17/h3-10,15-16H,2,11-14H2,1H3

InChI Key

DDNXLXSEDSOMLA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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